molecular formula C15H13ClN2 B2950516 2-[(4-chlorophenyl)methyl]-1-methyl-1H-1,3-benzodiazole CAS No. 230313-64-1

2-[(4-chlorophenyl)methyl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B2950516
CAS No.: 230313-64-1
M. Wt: 256.73
InChI Key: HUCHJGMSLUAIJP-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)methyl]-1-methyl-1H-1,3-benzodiazole is a synthetic benzimidazole derivative of significant interest in chemical and pharmaceutical research. This compound features a benzimidazole core, a structure known for its diverse biological activities, which is substituted at the 1-position with a methyl group and at the 2-position with a (4-chlorophenyl)methyl moiety. The benzimidazole scaffold is a privileged structure in medicinal and agrochemical chemistry, with well-documented applications in the development of antifungal agents . Benzimidazole derivatives, such as the agricultural fungicides carbendazim and thiabendazole, have historically played crucial roles in protecting crops, highlighting the value of this chemical class in searching for novel solutions to agricultural challenges . The specific substitution pattern on this compound suggests potential for valuable bioactivity, making it a candidate for use in biological screening and as a key intermediate in synthetic chemistry programs. Researchers can utilize this chemical to explore new antifungal compounds, given that related structures have demonstrated "obvious fungicidal activities" against phytopathogenic fungi like Botrytis cinerea and Rhizoctonia solani . Its structure also lends itself to further chemical functionalization, enabling the synthesis of more complex fused heterocyclic systems, such as benzo[4,5]imidazo[1,2-d][1,2,4]triazine derivatives, which are emerging as a promising lead structure for novel agricultural fungicides . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2/c1-18-14-5-3-2-4-13(14)17-15(18)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCHJGMSLUAIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)methyl]-1-methyl-1H-1,3-benzodiazole typically involves the reaction of 4-chlorobenzyl chloride with 1-methyl-1H-1,3-benzodiazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)methyl]-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methyl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzodiazole derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Functional Comparison of 2-[(4-Chlorophenyl)methyl]-1-methyl-1H,3-benzodiazole with Analogues

Compound Name Molecular Formula Substituents (Positions) Key Features/Applications References
2-[(4-Chlorophenyl)methyl]-1-methyl-1H-1,3-benzodiazole C₁₅H₁₃ClN₂ - 4-Chlorobenzyl (C2), -CH₃ (N1) Potential antiviral/antimicrobial activity
1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol C₁₅H₁₃ClN₂S - 2-Chlorobenzyl (C1), -CH₃ (C5), -SH Enhanced reactivity due to thiol group
1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole C₁₅H₁₂Cl₂N₂ - 4-Chlorobenzyl (C1), -CH₂Cl (C2) Increased halogenation for improved stability
2-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-ethyl-1H-1,3-benzodiazole C₁₈H₁₉ClN₂O - Phenoxy (C2), -C₂H₅ (C5) Extended alkyl chain for hydrophobic interactions
1-Benzyl-2-(4-methoxyphenyl)-1H-1,3-benzodiazole C₂₁H₁₇N₂O - Benzyl (C1), -4-OCH₃ (C2) Methoxy group enhances solubility

Key Findings from Comparative Studies

Substituent Position and Bioactivity: The 4-chlorophenyl group in the target compound contrasts with the 2-chlorophenyl substituent in , which alters electronic distribution and steric hindrance. The 4-chloro derivative may exhibit stronger π-π stacking in biological targets compared to ortho-substituted analogues .

Functional Group Modifications :

  • Introduction of a thiol (-SH) group in increases nucleophilicity, making it suitable for covalent binding studies or metal coordination. However, this also raises oxidation sensitivity .
  • The chloromethyl (-CH₂Cl) group in introduces a reactive site for further derivatization, such as nucleophilic substitution, but may reduce in vivo stability due to hydrolysis .

Applications in Drug Discovery: Compounds like 2-[(4-chloro-3,5-dimethylphenoxy)methyl]-5-ethyl-1H-1,3-benzodiazole () are designed for enhanced lipophilicity, aiding membrane permeability in antimicrobial agents.

Contradictions and Limitations

  • While halogenation (e.g., Cl, Br) generally improves binding affinity, excessive halogen content (as in ) may lead to toxicity or poor solubility .
  • The ethyl and phenoxy groups in enhance hydrophobicity but could reduce aqueous solubility, limiting bioavailability .

Biological Activity

2-[(4-chlorophenyl)methyl]-1-methyl-1H-1,3-benzodiazole is a heterocyclic compound belonging to the benzodiazole family, characterized by its unique structure that includes a 4-chlorophenyl group. This compound has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Molecular Formula C15H13ClN2\text{Molecular Formula }C_{15}H_{13}ClN_2

The biological activity of this compound is attributed to its interaction with specific biological targets. Similar compounds have been known to inhibit or enhance the activity of certain enzymes or proteins, leading to various cellular responses. The presence of the chlorine atom in its structure may enhance its reactivity and stability, making it a valuable scaffold in drug design.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of 1.61 µg/mL against specific cancer cell lines, demonstrating its potential as an effective anticancer agent .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µg/mL)
This compoundA-4311.61
Similar CompoundHT29< 2.0

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. In vitro studies suggest that it can inhibit the growth of various bacteria and fungi, potentially offering a new avenue for treating drug-resistant infections .

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli0.8 µg/mL

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways, which could be beneficial for conditions characterized by chronic inflammation .

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

  • Antitumor Studies : In a controlled experiment involving human cancer cell lines, the compound was found to induce apoptosis (programmed cell death) through the activation of caspase pathways .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, supporting its potential as a therapeutic agent .

Q & A

Basic: What are the standard synthetic routes for 2-[(4-chlorophenyl)methyl]-1-methyl-1H-1,3-benzodiazole, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves condensation reactions between substituted benzaldehydes and heterocyclic precursors. A general protocol includes:

  • Step 1: Dissolve 0.001 mol of a triazole or benzodiazole precursor (e.g., 4-amino-1,2,4-triazole derivatives) in absolute ethanol with catalytic glacial acetic acid .
  • Step 2: Reflux with 0.001 mol of 4-chlorobenzaldehyde for 4–6 hours under anhydrous conditions to promote nucleophilic substitution and cyclization .
  • Step 3: Evaporate solvent under reduced pressure and purify the product via recrystallization or column chromatography.
    Optimization Considerations:
  • Solvent polarity (ethanol vs. DMF) affects reaction kinetics and yield.
  • Acid catalysts (e.g., glacial acetic acid) enhance electrophilicity of the aldehyde .

Advanced: How can microwave irradiation improve the synthesis efficiency of benzodiazole derivatives?

Methodological Answer:
Microwave-assisted synthesis reduces reaction time and improves yield by enhancing energy transfer. Key steps:

  • Procedure: Mix precursors in a microwave-compatible solvent (e.g., ethanol or DMF) and irradiate at 100–150°C for 10–30 minutes .
  • Advantages:
    • 50–70% reduction in reaction time compared to conventional reflux.
    • Higher purity due to reduced side reactions.
  • Validation: Monitor reaction progress via TLC or HPLC, and characterize products using NMR and mass spectrometry .

Basic: What spectroscopic techniques are critical for structural elucidation of benzodiazole derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Resolves bond lengths, angles, and crystallographic packing (e.g., mean C–C bond length = 0.004 Å, R factor = 0.050) .
  • NMR Spectroscopy:
    • 1H NMR: Identifies aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5–3.0 ppm).
    • 13C NMR: Confirms carbonyl and quaternary carbons.
  • Mass Spectrometry: ESI-MS or HRMS verifies molecular ion peaks and fragmentation patterns .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties of benzodiazole derivatives?

Methodological Answer:

  • DFT Workflow:
    • Geometry Optimization: Use B3LYP/6-31G(d) basis sets to minimize energy.
    • Frontier Molecular Orbital Analysis: Calculate HOMO-LUMO gaps to assess reactivity (e.g., ΔE = 3.5–4.2 eV for benzodiazoles) .
    • Solvatochromic Studies: Simulate solvent effects on absorption spectra using PCM models.
  • Validation: Compare theoretical UV-Vis spectra with experimental data to refine computational parameters .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Data Triangulation:
    • Replicate assays under standardized conditions (e.g., fixed cell lines, IC50 protocols).
    • Cross-validate using orthogonal techniques (e.g., enzyme inhibition vs. cell viability assays).
  • Source Analysis:
    • Check for variability in compound purity (HPLC ≥95%) or stereochemical inconsistencies.
    • Review solvent/dosage differences (e.g., DMSO concentration impacts bioavailability) .
  • Statistical Frameworks: Apply ANOVA or Bayesian models to quantify uncertainty and identify outliers .

Basic: What strategies are effective for comparing bioactivity across structurally similar benzodiazole derivatives?

Methodological Answer:

  • Structural Modifications: Systematically vary substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to assess SAR.
  • In Vitro Assays:
    • Use kinase inhibition or antimicrobial susceptibility testing under identical conditions.
    • Measure IC50 values with dose-response curves.
  • Data Normalization: Express activity relative to a positive control (e.g., cisplatin for cytotoxicity) .

Advanced: How can researchers leverage X-ray crystallography to resolve conformational ambiguities in benzodiazole derivatives?

Methodological Answer:

  • Crystallization: Grow single crystals via vapor diffusion (e.g., ethanol/water mixtures at 4°C).
  • Data Collection: Use a synchrotron source for high-resolution (≤1.0 Å) data.
  • Refinement:
    • Solve structures using SHELX or similar software.
    • Analyze torsion angles and intermolecular interactions (e.g., π-π stacking, halogen bonds) to explain stability .

Basic: What are common pitfalls in solvent selection for benzodiazole synthesis, and how are they mitigated?

Methodological Answer:

  • Pitfalls:
    • Protic solvents (e.g., water) may hydrolyze intermediates.
    • High-boiling solvents (e.g., DMF) complicate purification.
  • Solutions:
    • Use aprotic solvents (e.g., THF, acetonitrile) for moisture-sensitive reactions.
    • Employ solvent gradients in chromatography to separate polar byproducts .

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